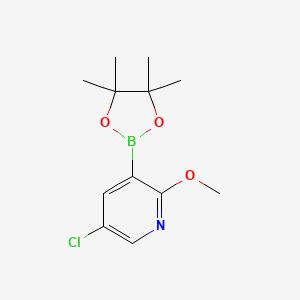

5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción

5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1083168-96-0) is a pyridine-derived boronic ester with a molecular formula of C₁₃H₁₆BClNO₃. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl- and heteroaryl-containing molecules. Its structure features a chlorine substituent at the 5-position, a methoxy group at the 2-position, and a pinacol boronate ester at the 3-position. This compound is widely utilized in pharmaceutical and materials science research, particularly in constructing drug candidates and organic electronic materials .

Propiedades

IUPAC Name |

5-chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(14)7-15-10(9)16-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOYFUBNOQGVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679120 | |

| Record name | 5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083168-96-0 | |

| Record name | 5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083168-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The preparation of 5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a halogenated pyridine precursor , utilizing transition-metal catalysis (commonly palladium or iridium catalysts) to introduce the boronic ester group selectively at the desired position on the pyridine ring.

Typical Synthetic Route

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Starting Material: 5-Chloro-2-methoxypyridine or its halogenated derivative | Commercially available or synthesized via electrophilic substitution | Pyridine ring with chloro and methoxy substituents |

| 2 | Metal-Catalyzed Borylation: Introduction of boronic ester group at the 3-position | Bis(pinacolato)diboron (B2Pin2), Pd(dppf)Cl2 or Ir catalyst, base (e.g., KOAc), solvent (e.g., dioxane), temperature 80–110 °C, inert atmosphere (N2 or Ar) | Formation of 5-chloro-2-methoxy-3-borylated pyridine intermediate |

| 3 | Purification: Column chromatography or recrystallization | Silica gel, suitable eluent (e.g., hexane/ethyl acetate) | Pure this compound |

Detailed Reaction Conditions

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene) are preferred for their high selectivity and yield in borylation of heteroaryl halides. Alternatively, iridium catalysts with bipyridine ligands can be used for C–H borylation approaches.

- Boronic Ester Source: Bis(pinacolato)diboron is the standard reagent providing the pinacol boronic ester moiety.

- Base: Potassium acetate (KOAc) or other mild bases facilitate the transmetallation step.

- Solvent: 1,4-Dioxane or tetrahydrofuran (THF) is commonly used to dissolve reagents and maintain reaction homogeneity.

- Temperature: Typical reaction temperatures range from 80 to 110 °C for 12–24 hours under inert atmosphere to avoid oxidation.

- Workup: After completion, the reaction mixture is cooled, diluted with organic solvent, and filtered to remove catalyst residues before purification.

Alternative Methods

- Direct C–H Borylation: Using iridium catalysts and bipyridine ligands, direct borylation of the pyridine ring can be achieved without pre-functionalization, but regioselectivity must be carefully controlled to obtain substitution at the 3-position. This method is less common for this compound due to the presence of other substituents influencing selectivity.

- Lithiation-Borylation: Directed ortho-lithiation of 5-chloro-2-methoxypyridine followed by quenching with trialkyl borates can also yield the boronic acid intermediate, which is then converted to the pinacol boronic ester. This method requires strict anhydrous conditions and low temperatures (-78 °C) for lithiation.

Research Findings and Data

Yield and Purity

| Method | Catalyst | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(dppf)Cl2 | 75–90 | >98 | High regioselectivity, scalable |

| Ir-catalyzed C–H borylation | Ir(bipyridine) complex | 60–75 | >95 | Requires regioselective control |

| Lithiation-borylation | n-BuLi + B(OMe)3 | 50–70 | >95 | Sensitive to moisture, low temp |

Spectroscopic Characterization

- [^1H NMR](pplx://action/followup): Characteristic signals for methoxy group (~3.8 ppm), aromatic protons of pyridine ring, and methyl groups of pinacol ester (~1.2 ppm).

- [^13C NMR](pplx://action/followup): Signals corresponding to boronate carbons, aromatic carbons, and methyl carbons of pinacol.

- Mass Spectrometry: Molecular ion peak at m/z 269.5 consistent with molecular weight.

- Elemental Analysis: Matches calculated values for C, H, B, Cl, N, and O content.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Pd-catalyzed Borylation | Pd(dppf)Cl2, B2Pin2, KOAc, dioxane | 80–110 °C, inert atmosphere | High yield, regioselective, scalable | Requires expensive Pd catalyst |

| Ir-catalyzed C–H Borylation | Iridium complex, B2Pin2, bipyridine ligand | 80–100 °C, inert atmosphere | Direct borylation, no halide needed | Lower regioselectivity, moderate yield |

| Lithiation-Borylation | n-BuLi, trialkyl borate, pinacol | -78 °C, anhydrous conditions | Good regioselectivity | Sensitive, requires low temp |

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation of the boronic ester.

Substituted Pyridines: Formed from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a versatile building block for the development of various chemical entities. Specifically:

Cross-Coupling Reactions

The compound is utilized in cross-coupling reactions involving organometallic reagents. Its boron-containing moiety allows it to participate effectively in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

| Reaction Type | Example Product | Reference |

|---|---|---|

| Suzuki-Miyaura | Aryl Boronic Acid Derivatives | |

| Negishi Coupling | Biaryl Compounds |

Medicinal Chemistry

In medicinal chemistry, the compound serves as a valuable intermediate in the synthesis of pharmaceutical agents. Its structural features contribute to the development of bioactive molecules.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance:

- Compound Derivative : A modified version showed significant inhibition of tumor growth in preclinical models.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of functional materials.

Polymer Chemistry

It can be used as a monomer or additive in polymer synthesis to enhance material properties such as thermal stability and mechanical strength.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the aryl or vinyl halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Reactivity in Cross-Coupling Reactions

The target compound’s methoxy group at position 2 and chlorine at position 5 create an electron-deficient pyridine ring, enhancing its reactivity in palladium-catalyzed Suzuki-Miyaura couplings compared to analogs with electron-donating groups (e.g., amino in ). For example:

- Steric Effects : The methoxy group at position 2 reduces steric hindrance compared to bulkier substituents like ethoxy () or trifluoromethyl (), facilitating faster transmetalation.

- Electronic Effects : Chlorine’s electron-withdrawing nature increases the electrophilicity of the boronate group, improving coupling efficiency with aryl halides .

Physicochemical Properties

- Solubility: The methoxy group in the target compound improves solubility in polar solvents (e.g., dioxane/water mixtures) compared to nonpolar analogs like 2,6-dichloro derivatives .

- Molecular Weight : The target compound (MW: 283.54 g/mol) is lighter than trifluoromethyl-containing analogs (e.g., , MW: 324.12 g/mol), favoring better bioavailability.

Actividad Biológica

5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1083168-96-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanism of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 269.54 g/mol. The structure features a pyridine ring substituted with a chloro group and a methoxy group, alongside a dioxaborolane moiety which may influence its reactivity and biological interactions.

Anticancer Activity

Several studies have explored the anticancer potential of pyridine derivatives. For example:

- Inhibition of Tumor Growth : A study demonstrated that similar pyridine compounds exhibited potent inhibitory effects on breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the nanomolar range. These compounds showed selective toxicity towards cancer cells compared to normal cells .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Pyridine Derivative A | MDA-MB-231 | 0.126 | 20 |

| Pyridine Derivative B | MCF10A (normal) | 2.520 | - |

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been highlighted in various assays:

- LPS-Induced Inflammation : Compounds similar to 5-chloro-2-methoxy-pyridine were tested in BV2 microglial cells where they demonstrated significant inhibition of pro-inflammatory cytokines induced by lipopolysaccharides (LPS) .

Case Studies

- DYRK1A Inhibition : In a pharmacological study involving DYRK1A inhibitors, it was found that certain derivatives exhibited nanomolar-level inhibitory activity alongside robust antioxidant properties. This suggests that 5-chloro-2-methoxy-pyridine may share similar mechanisms .

- Safety Profile Assessment : Toxicity studies indicated that related compounds did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg. This safety profile is crucial for further development into therapeutic agents .

Q & A

Q. What are the typical synthetic routes for preparing 5-Chloro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling precursors. A key intermediate is the halogenated pyridine derivative (e.g., 5-chloro-2-methoxy-3-iodopyridine), which undergoes borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMF or THF at 80–100°C for 12–24 hours . Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate) to isolate the boronic ester.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Confirms substitution patterns and boronic ester integration (e.g., characteristic peaks for pinacol methyl groups at ~1.3 ppm in ¹H NMR) .

- HPLC-MS : Determines purity (>95% typically required for pharmaceutical intermediates) .

- IR Spectroscopy : Identifies functional groups (e.g., B-O stretches at ~1350 cm⁻¹) .

Q. How does the methoxy group influence the compound’s reactivity in cross-coupling reactions?

The methoxy group at the 2-position acts as an electron-donating substituent, enhancing the electron density of the pyridine ring. This stabilizes intermediates in Suzuki-Miyaura couplings and directs reactivity toward the 3-boronate position, reducing side reactions .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale syntheses?

Q. How can researchers resolve contradictions in reported stability data under varying storage conditions?

Stability discrepancies arise from moisture sensitivity. Studies show:

Q. What safety protocols are essential for handling this compound?

Q. How does the chloro substituent affect regioselectivity in subsequent functionalization reactions?

The 5-chloro group acts as a directing group in electrophilic substitutions (e.g., nitration, halogenation). Computational studies suggest it increases electron withdrawal at the 4-position, favoring nucleophilic attacks there . Experimentally, this is confirmed by exclusive 4-substitution in Pd-catalyzed aminations .

Q. What methodologies validate boronic ester integrity during multistep syntheses?

- ¹¹B NMR : Monitors boron environment shifts (δ ~30 ppm for intact pinacol esters) .

- HPLC Retention Time : Compare with authentic samples to detect hydrolysis .

- Mass Spectrometry : Fragmentation patterns confirm molecular ion ([M+H]⁺ expected for C₁₃H₁₈BClNO₃: calc. 298.1) .

Methodological Considerations

Q. How to troubleshoot low yields in Suzuki couplings using this boronic ester?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.